1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid derivatives in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the amino group under mild conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in nucleic acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential as an antithyroid drug and enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid metabolism by binding to their active sites. This inhibition can disrupt the synthesis of nucleotides and nucleic acids, leading to potential therapeutic effects .
Comparison with Similar Compounds
Uracil: A pyrimidine base found in RNA.
Isoorotic Acid: A derivative of uracil with similar functional groups.
2,4-Dihydroxypyrimidine-5-carboxylic Acid: Another uracil derivative with hydroxyl groups instead of keto groups.
Uniqueness: 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of both amino and carboxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C5H5N3O4 |
---|---|
Molecular Weight |
171.11 g/mol |
IUPAC Name |
1-amino-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C5H5N3O4/c6-8-1-2(4(10)11)3(9)7-5(8)12/h1H,6H2,(H,10,11)(H,7,9,12) |
InChI Key |
CHKXDLCNFMBLQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1N)C(=O)O |
Origin of Product |
United States |
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